

Technical Support Center: Invasin Detection via Western Blot

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Compound of Interest

Compound Name: *invasin*

Cat. No.: B1167395

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This guide provides troubleshooting advice and detailed protocols for researchers detecting the **invasin** protein from *Yersinia* species using Western blotting.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for **invasin** on my Western blot. What are the possible causes?

A1: A complete lack of signal is a common issue that can arise from multiple steps in the Western blot protocol. The primary areas to investigate are protein concentration, antibody performance, and the efficiency of the protein transfer.^{[1][2]} A systematic approach to troubleshooting is recommended. Start by ensuring your positive control is working. If you don't have a positive control, consider if the target protein is expressed in your sample at all.^[1]

Q2: My **invasin** band is very weak. How can I improve the signal intensity?

A2: A weak signal suggests that all steps are generally working but require optimization. Key factors to consider are the amount of protein loaded on the gel, the concentrations of the primary and secondary antibodies, and the incubation times.^{[1][3]} For low-abundance proteins like **invasin**, you may need to load more protein lysate, increase the primary antibody concentration, or extend the incubation period (e.g., overnight at 4°C).^{[3][4]} Also, ensure your detection substrate has not expired and is sensitive enough for your needs.^[1]

Q3: I see multiple bands on my blot in addition to the expected **invasin** band. What causes these non-specific bands?

A3: Non-specific bands can be caused by several factors, including the primary antibody binding to other proteins, a too-high concentration of the primary or secondary antibody, or insufficient blocking or washing. **Invasin** can also be susceptible to degradation by proteases, which could result in lower molecular weight bands.[5] Ensure you are using protease inhibitors during sample preparation.[6] Optimizing the antibody concentrations and increasing the stringency of the washing steps can help reduce non-specific signals.

Q4: The background on my blot is very high, making it difficult to see my **invasin** band. How can I reduce the background?

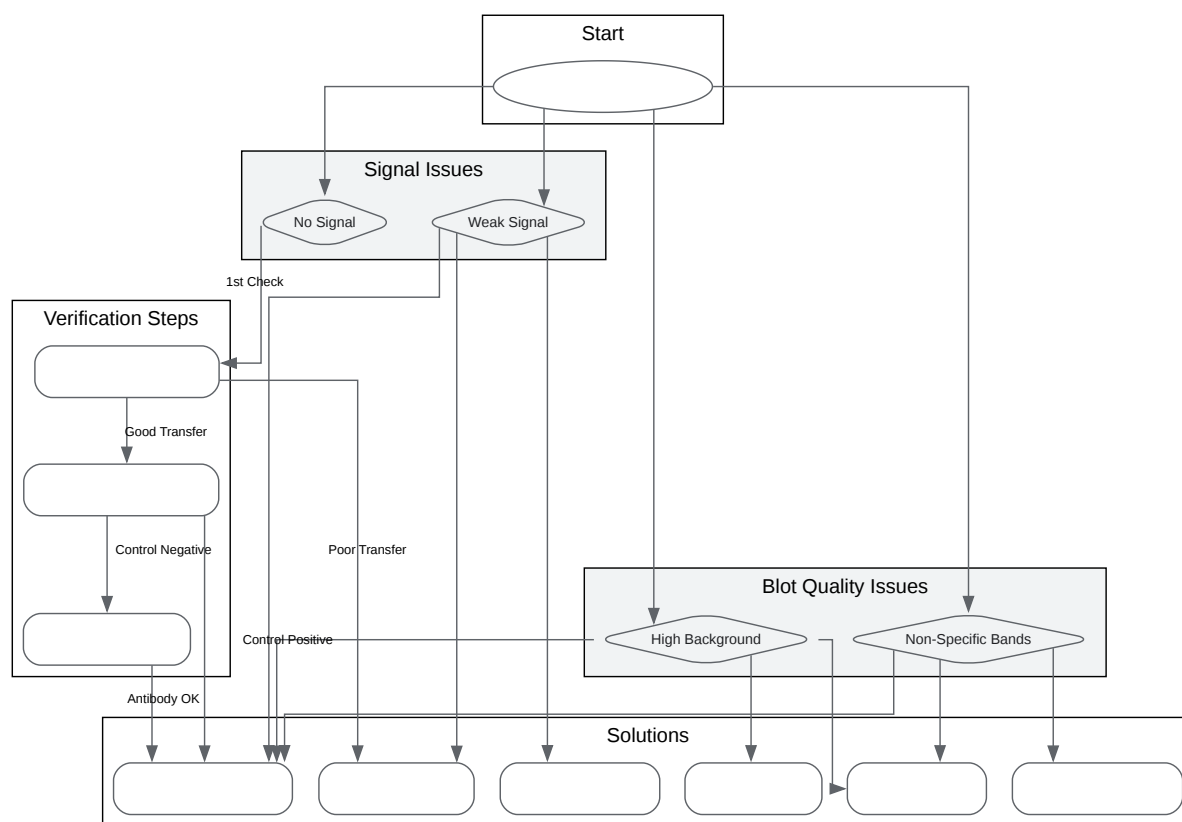
A4: High background is often due to insufficient blocking, suboptimal antibody concentrations, or inadequate washing.[7] Ensure your blocking step is performed for at least one hour at room temperature or overnight at 4°C.[8] You can also try a different blocking agent (e.g., BSA instead of non-fat milk, or vice-versa), as some antibodies perform better with a specific blocker.[9][10] Additionally, adding a detergent like Tween-20 to your wash buffer and increasing the number and duration of wash steps can significantly lower background noise.

Q5: How can I confirm that the protein transfer from the gel to the membrane was successful?

A5: Efficient protein transfer is critical, especially for higher molecular weight proteins like **invasin**. A simple and effective way to check transfer efficiency is to stain the membrane with Ponceau S after the transfer is complete.[2] This reversible stain will show red or pink bands on the membrane, allowing you to visualize the transferred proteins and ensure the transfer was even and complete.[11] The stain can be washed away before proceeding with the blocking and antibody incubation steps.[1][7]

Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and solving common issues with **invasin** Western blots.



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Caption: A logical workflow for troubleshooting common Western blot issues.

Quantitative Data Summary

The following tables provide recommended starting points for key quantitative parameters. These may need to be optimized for your specific experimental conditions.

Table 1: Recommended Antibody Dilutions

Antibody Type	Starting Dilution Range	Notes
Primary Antibody	1:250 - 1:2,000	Titration is crucial. Start with the manufacturer's recommendation if available. [4]
Secondary Antibody	1:2,000 - 1:20,000	The optimal dilution depends on the primary antibody and the detection system's sensitivity.

Table 2: Lysis Buffer Composition for Outer Membrane Proteins

Component	Concentration	Purpose
Tris-HCl (pH 7.4-8.0)	20-50 mM	Buffering agent to maintain pH. [6] [12]
NaCl	150 mM	Salt to maintain ionic strength. [6] [12]
Detergent (e.g., Triton X-100)	1% (v/v)	Solubilizes membrane proteins. [6] [12]
Protease Inhibitor Cocktail	1X	Prevents protein degradation. [6] [13]
Optional: SDS	0.1% (w/v)	Stronger detergent for difficult-to-solubilize proteins. [6]
Optional: Sodium Deoxycholate	0.5% (w/v)	Anionic detergent that aids in disrupting membranes. [6]

Key Experimental Protocols

Protocol 1: Protein Extraction from Yersinia-Infected Mammalian Cells

This protocol is designed to lyse infected host cells and solubilize bacterial outer membrane proteins like **invasin**.

- Preparation: Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Add 0.5 mL of ice-cold Lysis Buffer (see Table 2) to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
- Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[\[6\]](#)
- Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
- Sample Preparation: Mix the protein lysate with 4X Laemmli sample buffer to a final 1X concentration and heat at 95°C for 5-10 minutes.

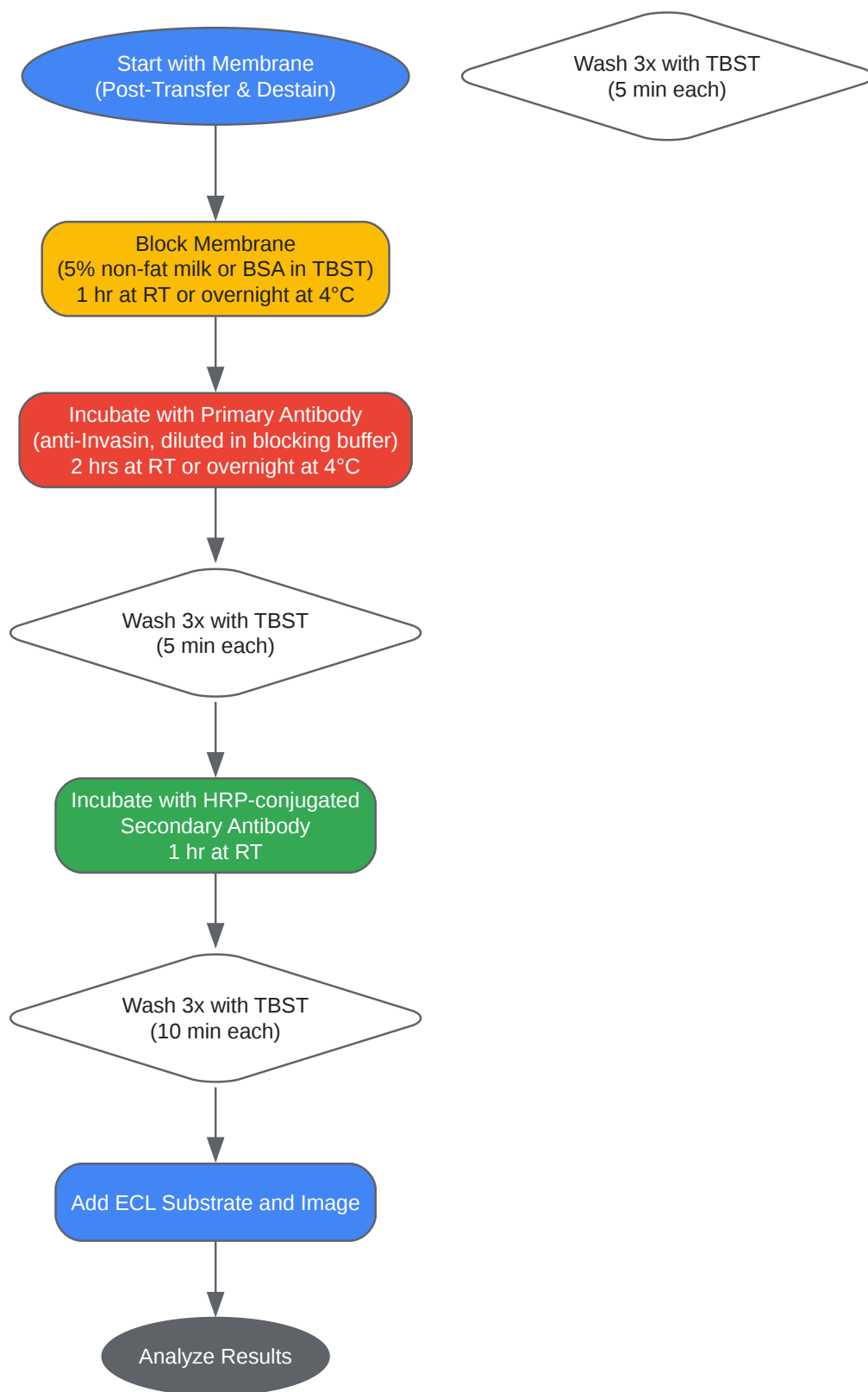
Protocol 2: SDS-PAGE and Protein Transfer for Invasin

Given the molecular weight of **invasin** (~92-103 kDa), this protocol is optimized for high molecular weight proteins.

- Gel Electrophoresis:
 - Load 20-40 µg of protein lysate per well onto a 7.5% or 10% SDS-PAGE gel. Using a lower percentage gel can improve the resolution of high molecular weight proteins.[\[9\]](#)
 - Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
- Protein Transfer (Wet Transfer):

- Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in Transfer Buffer (25 mM Tris, 192 mM glycine, 10% methanol, and optionally 0.05% SDS). Adding a small amount of SDS to the transfer buffer can improve the transfer of large proteins.[\[9\]](#)
- Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
- Perform the transfer at 100 V for 90 minutes or overnight at 30 V in a cold room (4°C).[\[9\]](#)
- Transfer Verification:
 - After transfer, rinse the membrane with deionized water.
 - Incubate the membrane in Ponceau S solution (0.1% Ponceau S in 5% acetic acid) for 1-5 minutes.
 - Wash with water to visualize protein bands. Document the result with a camera or scanner.
 - Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20) until the red stain is gone.

Protocol 3: Immunodetection of Invasin



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Caption: A standard workflow for the immunodetection of proteins.

- Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[14]
- Primary Antibody Incubation: Dilute the anti-**invasin** primary antibody in blocking buffer (see Table 1 for starting dilutions). Incubate the membrane overnight at 4°C or for 2 hours at room temperature with agitation.[4][14]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody. A final wash with TBS (without Tween-20) may improve signal-to-noise ratio.
- Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

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